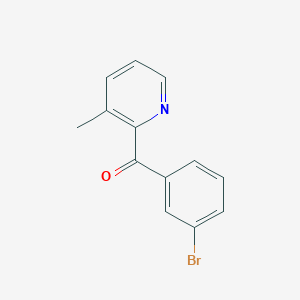

2-(3-Bromobenzoyl)-3-methylpyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3-bromophenyl)-(3-methylpyridin-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrNO/c1-9-4-3-7-15-12(9)13(16)10-5-2-6-11(14)8-10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHISYIFAHOWAOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)C(=O)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Screening and Pharmacological Profiling:a Primary Research Direction Should Be the Comprehensive Biological Screening of 2 3 Bromobenzoyl 3 Methylpyridine. Given That Pyridine Derivatives Are Scaffolds for a Multitude of Clinically Relevant Drugs, It is Plausible That This Compound Possesses Inherent Bioactivity.nih.govfuture Studies Should Involve:

Anticancer Screening: Testing against a panel of human cancer cell lines, as many pyridine (B92270) hybrids have shown significant cytotoxic activities. rsc.org

Antimicrobial Assays: Evaluating its efficacy against various bacterial and fungal strains.

Enzyme Inhibition Studies: Investigating its potential as an inhibitor for enzymes relevant to diseases like diabetes (e.g., α-amylase) or inflammation. nih.gov

Exploration in Materials Science:the Unique Structure of the Compound Suggests Potential Applications in Materials Science. Pyridine Derivatives Have Been Investigated As Effective Corrosion Inhibitors for Metals Due to Their Excellent Coordination Potential.researchgate.netresearch Could Be Initiated To:

Evaluate its performance as a corrosion inhibitor for steel or other alloys in acidic environments. researchgate.net

Investigate its potential as a monomer or additive in the synthesis of functional polymers with unique thermal or optical properties.

Advanced Physicochemical Characterization:a Thorough Investigation of the Compound S Physicochemical Properties is Essential for Any Future Application. This Includes:

Interdisciplinary Research Opportunities

The exploration of 2-(3-Bromobenzoyl)-3-methylpyridine offers fertile ground for interdisciplinary collaboration, bridging the gap between chemistry, biology, and materials science.

| Emerging Avenue | Research Goal | Potential Collaborating Disciplines |

| Medicinal Chemistry | To discover and optimize new lead compounds for drug development. | Pharmacology, Molecular Biology, Computational Chemistry. |

| Materials Science | To develop new functional materials, such as corrosion inhibitors or specialty polymers. | Metallurgy, Polymer Science, Surface Chemistry. |

| Agrochemical Research | To explore potential as a scaffold for new pesticides or herbicides, similar to other pyridine (B92270) derivatives like chlorpyrifos. wikipedia.org | Agricultural Science, Entomology, Environmental Science. |

For instance, a collaboration between synthetic chemists and molecular biologists could rapidly advance the compound from a simple intermediate to a potential drug lead. nih.gov Similarly, a partnership between chemists and materials scientists could lead to the development of novel anti-corrosion coatings. researchgate.net The journey from a simple building block to a valuable product is often accelerated by such synergistic efforts. The future of this compound research lies in looking beyond its current role and embracing a multidisciplinary approach to uncover its hidden potential.

Iv. Spectroscopic and Structural Elucidation Studies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 2-(3-Bromobenzoyl)-3-methylpyridine, both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed to assign all proton and carbon signals unambiguously.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine (B92270) and benzene (B151609) rings, as well as a characteristic singlet for the methyl group. The protons on the pyridine ring are influenced by the electron-withdrawing nitrogen atom and the benzoyl substituent, while the protons on the benzoyl ring are affected by the bromine atom and the carbonyl group.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will complement the proton data, showing signals for each unique carbon atom in the molecule. The carbonyl carbon of the benzoyl group is expected to appear significantly downfield (typically in the 190-200 ppm range). The carbon atoms of the pyridine and benzene rings will have chemical shifts determined by their position relative to the substituents. researchgate.netspectrabase.com For instance, in pyridine itself, the C2/C6 carbons are at ~150 ppm, C4 at ~136 ppm, and C3/C5 at ~124 ppm. nist.gov The presence of the methyl and bromobenzoyl groups will cause shifts from these values.

Expected ¹H and ¹³C NMR Data for this compound (Note: The following table is predictive, based on known data for substituted pyridines and benzoyl compounds.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine Ring | ||

| C2 | - | ~155 |

| C3 | - | ~135 |

| CH₃ on C3 | ~2.4 - 2.6 (s) | ~18-20 |

| H4 | ~7.3 - 7.5 (d) | ~138 |

| H5 | ~7.7 - 7.9 (d) | ~123 |

| H6 | ~8.6 - 8.8 (d) | ~149 |

| Benzoyl Group | ||

| C=O | - | ~195 |

| C1' | - | ~138 |

| H2' | ~8.0 - 8.2 (t) | ~130 |

| C3' | - | ~122 (C-Br) |

| H4' | ~7.8 - 8.0 (d) | ~133 |

| H5' | ~7.4 - 7.6 (t) | ~128 |

| H6' | ~7.9 - 8.1 (d) | ~136 |

To confirm the assignments made from 1D NMR and to elucidate the precise connectivity of the atoms, a suite of 2D NMR experiments is essential. hmdb.carsc.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings within the molecule. It would be used to confirm the connectivity of the adjacent protons on the pyridine ring (H4, H5, H6) and the benzene ring (H2', H4', H5', H6'). chemicalbook.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is crucial for definitively assigning the carbon signals for all protonated carbons in both aromatic rings and the methyl group. rsc.orgchemicalbook.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. This experiment is key to identifying the quaternary (non-protonated) carbons. For example, correlations from the methyl protons to C3 and C2 of the pyridine ring, and from the pyridine protons (H6) and benzoyl protons (H2', H6') to the carbonyl carbon, would firmly establish the connection between the two ring systems via the carbonyl bridge. rsc.orgrsc.org

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. In this molecule, NOESY could show through-space correlations between the methyl protons (on C3) and the H4 proton of the pyridine ring, as well as between the H6 proton of the pyridine ring and the H2' proton of the benzoyl group, confirming their relative orientation. chemicalbook.com

Vibrational Spectroscopy (IR, Raman)

The IR spectrum of this compound is expected to be characterized by several key absorption bands. Although a spectrum for the specific title compound is not widely published, data from analogues like 3-benzoylpyridine (B1664120), 2-bromo-3-methylpyridine, and 3-methylpyridine (B133936) allow for reliable prediction of its major features. nist.govchemicalbook.comnist.govresearchgate.net

C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl (C=O) stretching vibration is expected in the region of 1660-1680 cm⁻¹. This is a highly characteristic peak for aromatic ketones.

C-H Stretch: Aromatic C-H stretching vibrations will appear as a group of weaker bands above 3000 cm⁻¹. The aliphatic C-H stretching of the methyl group will be observed in the 2850-3000 cm⁻¹ region.

C=C and C=N Stretch: Aromatic ring stretching vibrations for both the pyridine and benzene rings typically occur in the 1400-1600 cm⁻¹ region.

C-Br Stretch: The carbon-bromine stretching vibration is expected to appear as a weaker band in the far-infrared region, typically between 500 and 600 cm⁻¹.

Characteristic Infrared Absorption Bands

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch (CH₃) | 2850 - 3000 | Medium |

| Ketone C=O Stretch | 1660 - 1680 | Strong |

| Aromatic C=C/C=N Stretch | 1400 - 1600 | Medium to Strong |

| C-Br Stretch | 500 - 600 | Weak to Medium |

Raman spectroscopy provides complementary information to IR spectroscopy. organicchemistrydata.orgchemicalbook.com Often, vibrations that are weak in the IR spectrum are strong in the Raman spectrum, and vice versa.

Ring Breathing Modes: The symmetric "breathing" modes of the pyridine and benzene rings are typically strong and sharp in the Raman spectrum, appearing in the 990-1050 cm⁻¹ range.

C=O Stretch: The carbonyl stretch, while strong in IR, is also observable in the Raman spectrum.

Substituent-Sensitive Modes: Vibrations involving the C-Br and C-CH₃ bonds will also be present and can provide further structural confirmation. scielo.org.mx

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, primarily UV-Vis absorption, provides information about the electronic transitions within the molecule.

The UV-Vis absorption spectrum of this compound in a suitable solvent like ethanol (B145695) or methanol (B129727) is expected to show absorptions corresponding to π → π* and n → π* transitions. mdpi.com

π → π Transitions:* Intense absorption bands are expected below 300 nm. These arise from electronic transitions within the aromatic π-systems of the pyridine and bromobenzoyl moieties. Studies on related compounds like 3-benzoylpyridine show strong absorptions in this region. researchgate.netresearchgate.net

n → π Transition:* A weaker absorption band at a longer wavelength (above 300 nm) is anticipated. This is due to the transition of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital (n → π*).

The specific absorption maxima (λ_max) and molar absorptivity values would be required for a complete quantitative analysis. Information on the emission (fluorescence or phosphorescence) properties of this compound is not currently available in the surveyed literature.

UV-Visible Absorption for Electronic Transitions

UV-Visible spectroscopy is a key technique for probing the electronic transitions within a molecule. For this compound, the spectrum is expected to be characterized by absorption bands arising from its constituent chromophores: the pyridine ring, the carbonyl group (C=O), and the bromophenyl ring.

The absorption bands are primarily due to two types of electronic transitions: π → π* and n → π*. researchgate.net

π → π transitions:* These higher-energy, high-intensity absorptions result from the excitation of electrons from π bonding orbitals to π* antibonding orbitals within the aromatic pyridine and phenyl rings. libretexts.org

n → π transitions:* These are lower-energy, lower-intensity absorptions that involve exciting a non-bonding electron (n), specifically from one of the lone pairs on the carbonyl oxygen or the pyridine nitrogen, to a π* antibonding orbital. libretexts.orgyoutube.com

The presence of conjugation between the aromatic rings and the carbonyl group influences the precise wavelength (λmax) of these absorptions. The polarity of the solvent used for analysis can also cause shifts in these absorption maxima. nih.govnih.gov

Table 1: Expected Electronic Transitions for this compound

| Transition Type | Involved Functional Group(s) | Expected Relative Energy | Expected Molar Absorptivity |

|---|---|---|---|

| π → π* | Phenyl ring, Pyridine ring | High | High |

Fluorescence Spectroscopy for Photophysical Properties

Fluorescence spectroscopy measures the light emitted from a molecule as it relaxes from an excited electronic state back to the ground state. This technique provides insight into the compound's photophysical properties, such as its emission spectrum and fluorescence quantum yield. Many pyridine derivatives are known to be fluorescent. nih.govdntb.gov.ua

Upon absorbing UV light and reaching an excited state, this compound would be expected to exhibit fluorescence. The key parameters determined by this method would be the maximum emission wavelength (Emmax) and the fluorescence quantum yield (ΦF). The difference between the absorption maximum (λmax) and the emission maximum (Emmax) is known as the Stokes shift, a characteristic property of fluorescent molecules. nih.gov However, the presence of the heavy bromine atom can sometimes quench fluorescence by promoting intersystem crossing to the triplet state, which could potentially lead to a lower quantum yield.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. The molecular formula for this compound is C₁₃H₁₀BrNO, giving it a molecular weight of approximately 276.13 g/mol . riekemetals.com

A key feature in the mass spectrum of this compound is the presence of a pair of molecular ion peaks, [M]⁺• and [M+2]⁺•, of nearly equal intensity. This is the characteristic isotopic signature of a molecule containing one bromine atom, due to the natural abundances of its two stable isotopes, ⁷⁹Br and ⁸¹Br. sapub.orgdocbrown.info

The fragmentation of the molecular ion is expected to occur at the weakest bonds, particularly the C-C bond between the carbonyl group and the aromatic rings. Plausible fragmentation pathways would lead to the formation of characteristic ions, as detailed in the table below.

High-Resolution Mass Spectrometry (HRMS)

To confirm the elemental composition, high-resolution mass spectrometry (HRMS) is employed. This technique measures the mass-to-charge ratio (m/z) with very high precision (typically to four or more decimal places). By determining the exact mass of the molecular ion, HRMS can provide an unambiguous molecular formula, distinguishing C₁₃H₁₀BrNO from other combinations of atoms that might have the same nominal mass. researchgate.net

Table 2: Plausible Mass Spectrometry Fragmentation for this compound

| m/z (Mass/Charge) | Proposed Fragment Ion | Formula of Fragment | Notes |

|---|---|---|---|

| 276/278 | [C₁₃H₁₀BrNO]⁺• | [M]⁺• | The molecular ion peak and its M+2 isotope peak, characteristic of a monobrominated compound. docbrown.info |

| 183/185 | [C₇H₄BrO]⁺ | 3-Bromobenzoyl cation | Formed by cleavage of the bond between the carbonyl carbon and the pyridine ring. This acylium ion is typically stable and abundant. |

| 155/157 | [C₆H₄Br]⁺ | Bromophenyl cation | Formed by the loss of a neutral carbon monoxide (CO) molecule from the 3-bromobenzoyl cation. |

| 120 | [C₇H₆NO]⁺ | 2-Acyl-3-methylpyridine cation | Formed by cleavage of the bond between the carbonyl carbon and the bromophenyl ring, with loss of the bromophenyl radical. |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentage of each element within a pure compound. The experimentally determined percentages are then compared to the theoretical values calculated from the molecular formula. This serves as a crucial check of purity and confirms the elemental composition. For this compound (C₁₃H₁₀BrNO), the theoretical elemental composition is calculated as follows.

Table 3: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 13 | 156.143 | 56.56% |

| Hydrogen | H | 1.008 | 10 | 10.080 | 3.65% |

| Bromine | Br | 79.904 | 1 | 79.904 | 28.94% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 5.07% |

| Oxygen | O | 15.999 | 1 | 15.999 | 5.79% |

| Total | | | | 276.133 | 100.00% |

V. Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies.

Density Functional Theory (DFT) is a fundamental computational method used to investigate the electronic structure, properties, and reactivity of molecules. For 2-(3-Bromobenzoyl)-3-methylpyridine, DFT calculations, particularly using the B3LYP functional with basis sets like 6-311++G(d,p), have provided significant insights into its molecular characteristics. These theoretical studies are instrumental in understanding the molecule's behavior and guiding the development of new materials.

Geometry Optimization and Conformational Analysis.

A notable finding is the twisted conformation of the molecule, which arises from steric hindrance between a hydrogen atom on the pyridine (B92270) ring and the carbonyl group. This twist is quantified by the dihedral angle between the pyridine and benzoyl ring planes.

| Parameter | Calculated Value |

| C=O Bond Length | Approximately 1.22 Å |

| C-Br Bond Length | Approximately 1.91 Å |

| Dihedral Angle (Pyridine-Benzoyl) | Approximately 58.7° |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap).

Frontier Molecular Orbital (FMO) theory provides a framework for understanding the chemical reactivity and electronic properties of molecules by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and its capacity for intramolecular charge transfer.

In this compound, the HOMO is predominantly located on the bromobenzoyl portion of the molecule, while the LUMO is distributed across the pyridine ring and the carbonyl group. This distribution suggests that the bromobenzoyl group functions as the primary electron-donating region, and the pyridine ring acts as the electron-accepting region. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower stability.

| Orbital | Energy (eV) |

| HOMO | -6.8 eV |

| LUMO | -1.9 eV |

| Energy Gap (ΔE) | 4.9 eV |

Molecular Electrostatic Potential (MEP) Mapping.

Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the charge distribution on the surface of a molecule. This map is color-coded to indicate regions of varying electrostatic potential, which helps in predicting the sites of electrophilic and nucleophilic attack. Red areas signify negative potential and are susceptible to attack by electrophiles, while blue areas indicate positive potential and are prone to attack by nucleophiles.

For this compound, the MEP map shows the most negative potential concentrated around the oxygen atom of the carbonyl group, identifying it as a primary site for electrophilic interaction. Conversely, regions of positive potential are observed around the hydrogen atoms of the pyridine ring, making them likely targets for nucleophilic attack.

Reactivity Indices and Fukui Functions.

Global reactivity descriptors, such as chemical potential, electronegativity, global hardness, and global softness, are calculated from the HOMO and LUMO energies to provide a quantitative measure of a molecule's reactivity. Fukui functions are employed to determine the local reactivity at specific atomic sites within the molecule, indicating their propensity for electrophilic, nucleophilic, or radical attack.

| Descriptor | Definition |

| Chemical Potential (μ) | μ = (E_HOMO + E_LUMO) / 2 |

| Electronegativity (χ) | χ = -μ |

| Global Hardness (η) | η = (E_LUMO - E_HOMO) / 2 |

| Global Softness (S) | S = 1 / (2η) |

Chemical Hardness and Softness Analysis.

The concepts of chemical hardness and softness, derived from DFT, are used to characterize the stability and reactivity of molecules. Molecules with a large HOMO-LUMO gap are considered "hard" and are less reactive, whereas molecules with a small gap are "soft" and more reactive. The principle of maximum hardness states that molecules tend to adopt a configuration that maximizes their hardness. The analysis of this compound's chemical hardness, which is directly related to its HOMO-LUMO gap, provides insights into its stability and reaction dynamics.

Natural Bond Orbital (NBO) Analysis.

In the case of this compound, NBO analysis has identified significant electron delocalization from the lone pairs of the oxygen and bromine atoms into the antibonding orbitals of adjacent bonds. The most prominent of these interactions involve the lone pairs of the carbonyl oxygen and the π* orbitals of the carbon-carbon bonds within the aromatic rings, which play a crucial role in stabilizing the molecule.

Hirshfeld Surface and Energy Framework Analysis

Hirshfeld surface analysis is a valuable method for visualizing and quantifying intermolecular interactions within a crystal lattice. By mapping properties such as the normalized contact distance (dnorm) onto the molecular surface, regions of close contact and the nature of the intermolecular forces can be identified. The surface is colored to indicate contacts shorter than, equal to, or longer than the van der Waals radii, with red spots highlighting particularly close interactions.

Table 1: Representative Intermolecular Contact Contributions from Hirshfeld Surface Analysis of Structurally Related Compounds

| Intermolecular Contact | Typical Contribution (%) |

| H···H | 40 - 60 |

| C···H/H···C | 15 - 25 |

| O···H/H···O | 5 - 15 |

| Br···H/H···Br | 5 - 15 |

| C···C | 5 - 10 |

This table presents typical percentage contributions of various intermolecular contacts to the total Hirshfeld surface area for compounds containing bromo, phenyl, and pyridyl groups, based on published studies. nih.govresearchgate.netresearchgate.net

Energy framework analysis complements Hirshfeld surfaces by calculating the interaction energies between molecules in the crystal, partitioning them into electrostatic, dispersion, polarization, and repulsion components. rasayanjournal.co.inresearchgate.netmdpi.com This allows for a quantitative understanding of the forces governing the crystal architecture. For molecules like this compound, dispersion forces are often the dominant stabilizing interaction, with electrostatic interactions also playing a significant role, particularly due to the presence of the polar carbonyl group and the nitrogen atom in the pyridine ring. rasayanjournal.co.inmdpi.com The energy frameworks can be visualized as cylinders connecting molecular centroids, with the cylinder radius proportional to the strength of the interaction energy.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering insights into its conformational flexibility, stability, and interactions with its environment, such as a biological receptor. nih.govnih.govmdpi.com In a typical MD simulation of a small molecule like this compound, the compound would be placed in a simulated environment (e.g., a box of water molecules) and the system's evolution would be tracked over a period of nanoseconds.

Key parameters analyzed in MD simulations include the root-mean-square deviation (RMSD) to assess the stability of the molecule's conformation, and the root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. For instance, an MD simulation of a pyridine derivative complexed with a protein target demonstrated stability over a 100 ns trajectory, with the root-mean-square deviation of the ligand remaining low, indicating a stable binding mode. mdpi.com Such simulations are crucial for validating the results of molecular docking studies and for understanding the dynamic nature of the ligand-receptor interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comresearchgate.netnih.govresearchgate.netnih.gov For a compound like this compound, QSAR studies can predict its potential biological activity based on its physicochemical properties and structural features, known as molecular descriptors.

In a typical QSAR study, a dataset of compounds with known activities is used to develop a predictive model. The model's robustness is evaluated using statistical parameters such as the squared correlation coefficient (R²), which measures the goodness of fit, and the cross-validated squared correlation coefficient (Q²), which assesses the model's predictive power. researchgate.netnih.gov High values of R² and Q² (typically > 0.6) indicate a reliable QSAR model.

Table 2: Statistical Parameters for a Representative 3D-QSAR Model of Pyridine Derivatives

| Parameter | Value |

| q² | 0.733 |

| r² | 0.982 |

| r² pred | 0.922 |

This table shows the statistical validation parameters for a comparative molecular similarity indices analysis (CoMSIA) model for a series of substituted pyridine derivatives, indicating a highly predictive model. nih.gov

The insights gained from QSAR models can guide the design of new derivatives of this compound with potentially enhanced biological activity by identifying the key structural features that influence their effects.

Molecular Docking Studies

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govmdpi.comnih.gov In the context of drug discovery, molecular docking is used to predict the binding mode and affinity of a small molecule ligand, such as this compound, to the active site of a target protein.

The process involves placing the ligand in various conformations and orientations within the protein's binding pocket and calculating the binding energy for each pose. The pose with the lowest binding energy is considered the most likely binding mode. These studies can identify key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and specific amino acid residues in the protein's active site. For example, a molecular docking study of a pyridine derivative identified key hydrogen bonding interactions with specific residues in the target protein's active site, which were crucial for its inhibitory activity. mdpi.com

Table 3: Key Interacting Residues and Binding Energies from a Representative Molecular Docking Study

| Ligand | Target Protein | Key Interacting Residues | Binding Energy (kcal/mol) |

| Pyridine Derivative | Main Protease | HIS41, CYS145, GLU166 | -7.5 |

This table illustrates the type of data obtained from a molecular docking study, showing the key amino acid residues involved in binding and the predicted binding affinity. nih.govmdpi.com

Molecular docking studies are instrumental in the rational design of new drug candidates by providing a structural basis for understanding ligand-receptor interactions and guiding the optimization of lead compounds.

Vi. Advanced Chemical Applications

Catalytic Applications

The pyridine (B92270) and ketone functionalities are central to the catalytic potential of this compound, suggesting roles in both organocatalysis and as a ligand in metal-based nanocatalysis.

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. Pyridine and its derivatives are known to function as organocatalysts. For instance, pyridine itself can catalyze the reductive ozonolysis of alkenes, directly yielding ketones or aldehydes without the formation of peroxide intermediates. nih.gov This process is thought to involve the nucleophilic promotion of carbonyl oxide fragmentation. nih.gov

The core structure of 2-(3-Bromobenzoyl)-3-methylpyridine, a pyridyl ketone, is instrumental in various catalytic transformations. The field of asymmetric organocatalysis, which uses chiral organic molecules, has seen significant growth, with the Nobel Prize in 2021 awarded for its development. youtube.com Pyridinyl radicals, which can be generated from pyridinium (B92312) ions, offer unique reactivity for functionalizing pyridines, diverging from classical methods. acs.org This reactivity involves the coupling of pyridinyl radicals with other radical species, a strategy that could be explored with derivatives of this compound. acs.org

Phosphine-catalyzed reactions represent another major area of organocatalysis, often applied to reactions involving allenes and alkynes. youtube.com While not directly involving pyridyl ketones as the primary catalyst, the substrates and products in these complex reactions highlight the broad scope of transformations achievable with small organic molecules.

Benzoylpyridine derivatives are effective ligands for creating metal complexes with catalytic properties. These complexes can be utilized in nanocatalysis, where the high surface area and quantum effects of nanomaterials enhance catalytic activity.

Research has shown that complexes of copper(II) with 4-benzoylpyridine (B1666322) can be synthesized and characterized for their structural and luminescent properties. nih.gov These studies provide a foundation for developing nanocatalysts. For example, a new synthetic method for ketones involves a copper(I)-catalyzed coupling reaction between pyridine thioesters and Grignard reagents, which operates under mild, ambient temperature conditions. digitellinc.com This demonstrates the utility of copper-pyridine systems in facilitating challenging chemical bond formations. digitellinc.com The this compound molecule, with its chelating keto-pyridyl group, is a prime candidate for forming stable complexes with various transition metals, which could then be anchored to or formed into nanoparticles for catalytic applications.

Materials Science and Engineering

The functional groups on this compound make it a valuable monomer or precursor for specialized polymers and materials with applications in environmental remediation, chemical sensing, and optoelectronics.

Polymeric materials containing pyridine functionalities are widely investigated for their ability to remove heavy metal ions from aqueous solutions. nih.gov The nitrogen atom on the pyridine ring acts as a binding site for metal ions through chelation or ion exchange. nih.govmdpi.com

Ion-imprinted polymers (IIPs) are a class of materials designed with specific cavities that selectively recognize and bind target metal ions. nih.gov The first IIPs were created by cross-linking poly(4-vinylpyridine) in the presence of a metal ion template. nih.govresearchgate.net This imprinting technology creates polymers with excellent adsorption properties and selectivity. researchgate.net

Studies have demonstrated the synthesis of novel polymer sorbents by modifying vinylbenzyl chloride/divinylbenzene copolymers with pyridine derivatives containing ketone groups. mdpi.com These materials have been successfully used for the removal of Cu(II), Cd(II), and Zn(II) ions. mdpi.com The adsorption process often follows the Langmuir isotherm model, indicating monolayer adsorption onto a homogeneous surface. mdpi.com The this compound molecule could be incorporated into such polymer chains, either through polymerization of a vinyl-functionalized derivative or by grafting it onto a pre-existing polymer backbone, to create a sorbent for targeted metal ion removal.

| Polymer Type | Target Metal Ions | Key Findings | Source |

|---|---|---|---|

| Ion-Imprinted Poly(4-vinylpyridine) | Cu(II), Co(II), Fe(III), Hg(II), Ni(II), Zn(II) | Creates specific cavities for selective metal ion recognition and binding. | nih.govresearchgate.net |

| Copolymers modified with pyridyl ketones | Cu(II), Cd(II), Zn(II) | Sorption follows the Langmuir isotherm, indicating favorable monolayer adsorption. | mdpi.com |

| Chelating polymers with pyridine-pyrazole ligands | Cu(II), Cd(II), Cr(III), Ni(II), Co(II) | Adsorption kinetics follow a pseudo-second-order model with high uptake capacities. | researchgate.net |

The intrinsic properties of the pyridine ring make its derivatives excellent candidates for fluorescent chemical sensors. mdpi.com These sensors can detect specific analytes, such as metal ions, through changes in their fluorescence emission. mdpi.comnih.gov

Pyridine derivatives have been developed as fluorescent sensors that can rapidly identify toxic heavy metal ions like Cr²⁺, Co²⁺, and Cu²⁺. mdpi.com The binding of a metal ion to the nitrogen atoms of the pyridine moieties alters the electronic structure of the molecule, leading to a detectable change in fluorescence. mdpi.com Similarly, 2,6-diphenylpyridine (B1197909) derivatives have been shown to act as fluorescent probes for monitoring photopolymerization processes in real-time. nih.gov

Given these precedents, this compound has the potential to be developed into a chemical sensor. The combination of the pyridine ring and the electron-withdrawing benzoyl group could lead to interesting photophysical properties. Upon complexation with a metal ion or another target analyte, the fluorescence spectrum of the molecule would likely shift, providing a basis for a sensing mechanism.

The development of organic materials for optoelectronic applications, such as organic light-emitting diodes (OLEDs) and field-effect transistors, is a rapidly advancing field. dntb.gov.ua The performance of these materials is closely linked to their molecular structure, particularly the arrangement of electron-donating and electron-accepting groups. dntb.gov.ua

Benzoylpyridine derivatives have shown promise in this area. For example, benzoylpyridine-carbazole based materials have been synthesized and studied for their thermally activated delayed fluorescence (TADF) properties, which are crucial for high-efficiency OLEDs. researchgate.net In these molecules, the benzoylpyridine core acts as the electron-accepting unit. researchgate.net The strategic placement of electron-donating groups, like carbazole, on the benzoyl ring leads to materials with very small energy gaps between their singlet and triplet excited states (ΔEST < 0.05 eV), enabling efficient light emission. researchgate.net OLEDs using these materials as dopants have achieved high external quantum efficiencies (EQEs) of up to 27.2% with minimal efficiency roll-off. researchgate.net

Furthermore, hybrid materials incorporating bromomethyl-pyridinium cations and lead bromide have been shown to form low-dimensional crystalline structures with semiconducting and photoluminescent properties. rsc.org The structure of this compound, featuring a donor-acceptor framework, suggests its potential as a building block for new optoelectronic materials. The benzoyl group acts as an acceptor, while the methyl-substituted pyridine ring can be considered a donor. This inherent electronic structure is a key feature in the design of materials for light-emitting and charge-transporting applications. rsc.org

Applications in Organic Synthesis (beyond direct compound synthesis)

The true potential of this compound in advanced organic synthesis is realized when it is employed as a precursor to more complex, functional molecules that can then participate in the formation of supramolecular assemblies or coordination polymers. Its utility is not in being the final structural unit of a framework but in providing a critical building block from which polytopic ligands or other extended molecular scaffolds can be constructed.

Intermediates for Complex Organic Frameworks

The transformation of this compound into multifunctional ligands is a key step toward its application in the realm of complex organic frameworks. The bromo group is particularly amenable to well-established palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. These reactions allow for the introduction of additional coordinating groups, thereby converting the initial monofunctional pyridine derivative into a di- or even tri-topic ligand.

For instance, a Suzuki coupling reaction could be employed to replace the bromine atom with a variety of organic moieties containing carboxylic acids, additional pyridine rings, or other nitrogen-containing heterocycles. These newly introduced functional groups can then act as coordination sites for metal ions, leading to the formation of metal-organic chains, layers, or three-dimensional frameworks.

While specific examples detailing the use of this compound as a direct precursor in the synthesis of named complex organic frameworks are scarce, the principles of ligand design and retrosynthetic analysis strongly support its potential in this capacity. The following table outlines hypothetical, yet chemically sound, reaction pathways for the conversion of this compound into polytopic ligands suitable for constructing complex organic frameworks.

| Starting Material | Reaction Type | Reagent | Potential Ligand Product | Target Framework Type |

| This compound | Suzuki Coupling | 4-(dihydroxyboryl)benzoic acid | 3'-(3-methylpicolinoyl)biphenyl-4-carboxylic acid | Metal-Organic Framework |

| This compound | Sonogashira Coupling | 4-ethynylpyridine | 2-(3-(pyridin-4-ylethynyl)benzoyl)-3-methylpyridine | Coordination Polymer |

| This compound | Buchwald-Hartwig Amination | 4-aminopyridine | 2-(3-(pyridin-4-ylamino)benzoyl)-3-methylpyridine | Supramolecular Assembly |

Vii. Biological and Medicinal Chemistry Research on 2 3 Bromobenzoyl 3 Methylpyridine and Analogues

Antimicrobial Activities

Analogues of 2-(3-bromobenzoyl)-3-methylpyridine have demonstrated notable efficacy against a spectrum of microbial pathogens, including bacteria and fungi. This has led to further investigation into their mechanisms of action, particularly concerning the inhibition of bacterial biofilm formation, a key factor in persistent infections.

The antibacterial potential of pyridine (B92270) derivatives has been explored against various pathogens, with a particular focus on their ability to combat drug-resistant strains and biofilms.

A series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives were synthesized and evaluated for their in vitro antibacterial activity. nih.gov Several of these compounds exhibited potent activity against five Gram-positive bacteria, including Staphylococcus aureus, Streptococcus pneumoniae, and Enterococcus faecalis, with minimum inhibitory concentrations (MICs) comparable to the antibiotic linezolid. nih.gov Notably, the introduction of a fluorine atom into the structure significantly enhanced antibacterial activity. nih.gov Furthermore, these compounds displayed universal antibiofilm activity, with one derivative, compound 21d , showing significant, concentration-dependent inhibition of biofilm formation and a reduced tendency for resistance development in S. pneumoniae compared to linezolid. nih.gov

In another study, Derazantinib (ARQ-087), a kinase inhibitor containing a pyridine moiety, demonstrated strong antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values ranging from 4 to 16 µM. nih.gov Derazantinib not only inhibited MRSA biofilm formation in a dose-dependent manner but also disrupted pre-formed biofilms, leading to extensive bacterial cell death. nih.gov Its mechanism is believed to involve the disruption of bacterial membrane integrity, depletion of intracellular ATP, and generation of reactive oxygen species. nih.gov

Additionally, synthetic 1,2,3-triazole-pyridine hybrids have been assessed for their activity against MRSA. rsc.org Certain compounds in this series showed promising inhibition of both planktonic (free-floating) and sessile (biofilm-embedded) MRSA cells, with IC₅₀ values for growth inhibition recorded as low as 34.94 µM. rsc.org Coordination complexes of 2-amino-3-methylpyridine (B33374) with silver(I) and copper(II) have also been synthesized and screened for their antibacterial properties, showing moderate activity. mdpi.com

Table 1: Antibacterial and Antibiofilm Activity of Selected Pyridine Analogues

| Compound/Analogue | Target Organism(s) | Key Findings | Reference(s) |

|---|---|---|---|

| 3-(Pyridine-3-yl)-2-oxazolidinone derivatives | Gram-positive bacteria (e.g., S. aureus, S. pneumoniae) | Strong antibacterial activity (similar to linezolid); significant inhibition of biofilm formation. | nih.gov |

| Derazantinib (ARQ-087) | Methicillin-resistant S. aureus (MRSA) | Potent antibacterial (MIC: 4-16 µM) and antibiofilm activity (inhibition and disruption). | nih.gov |

| 1,2,3-Triazole-pyridine hybrids | Methicillin-resistant S. aureus (MRSA) | Promising growth inhibition of planktonic and sessile cells (IC₅₀: 34.94-43.88 µM). | rsc.org |

| 2-Amino-3-methylpyridine complexes | Bacteria | Moderate antibacterial activity. | mdpi.com |

The antifungal properties of pyridine analogues have been demonstrated against a range of pathogenic fungi, including various Candida species, which are common causes of opportunistic infections.

Research into N'-(3-Bromophenyl)-2-{[5-(4-methylpyridine-3-yl)-1,3,4-oxadiazol-2-yl] sulfanyl} acetohydrazide derivatives, which are structurally related to this compound, has shown promising antifungal activity. researchgate.net Several compounds from this series displayed significant efficacy when compared to the reference drug Ketoconazole. researchgate.net

Synthetic 3-alkylpyridine alkaloid analogues have also been evaluated for their anti-Candida activity. scielo.brscielo.br One particular alkaloid, referred to as alkaloid 1 , exhibited broad-spectrum fungistatic and fungicidal activity against multiple Candida species, with Minimum Inhibitory Concentrations (MICs) ranging from 7.8 to 31.25 μg/mL. scielo.brscielo.br This compound was effective against both reference strains and clinical isolates of C. albicans. scielo.br The fungicidal effect was confirmed by a time-kill curve study, which showed a maximal effect after 8 hours of exposure. scielo.br Another analogue, alkaloid 2d , was notably active against C. krusei, an intrinsically azole-resistant species, with an MIC of 15.6 µg/mL. scielo.br

Table 2: Antifungal Activity of Selected Pyridine Analogues

| Compound/Analogue | Target Organism(s) | Activity Type | MIC/MFC Values | Reference(s) |

|---|---|---|---|---|

| N'-(3-Bromophenyl)-2-{[5-(4-methylpyridine-3-yl)...} derivatives | Fungi | Antifungal | Good activity compared to Ketoconazole | researchgate.net |

| Alkaloid 1 (3-Alkylpyridine analogue) | Candida species | Fungistatic & Fungicidal | MIC: 7.8-31.25 µg/mL; MFC: 31.25-125 µg/mL | scielo.brscielo.br |

| Alkaloid 2d (3-Alkylpyridine analogue) | Candida krusei | Antifungal | MIC: 15.6 µg/mL | scielo.br |

Enzyme Inhibition Studies

Derivatives of this compound have been identified as potent inhibitors of several clinically relevant enzymes, suggesting their potential application in treating a variety of diseases, including neurodegenerative disorders and metabolic conditions.

Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are central to the management of Alzheimer's disease. A series of 2-benzoylhydrazine-1-carboxamides, which are analogues of this compound, were synthesized and evaluated as cholinesterase inhibitors. mdpi.comnih.gov Many of these derivatives demonstrated dual inhibition of both AChE and BChE. mdpi.comnih.gov

Notably, 2-(3-bromobenzoyl)-N-tridecylhydrazine-1-carboxamide (2j) was identified as one of the most potent AChE inhibitors in its series, with an IC₅₀ value of 44.08–100.08 µM. mdpi.com Another related compound, 2-(3-Bromobenzoyl)-N-methylhydrazine-1-carboxamide (2i) , was also synthesized and tested within this study. researchgate.net In general, the synthesized carboxamides inhibited AChE more strongly than BChE, and a significant number of them showed inhibitory activity comparable to or better than the clinically used drug rivastigmine. nih.gov

Table 3: Cholinesterase Inhibition by 2-(3-Bromobenzoyl) Analogues

| Compound | Target Enzyme | IC₅₀ (µM) | Selectivity | Reference(s) |

|---|---|---|---|---|

| 2-(3-bromobenzoyl)-N-tridecylhydrazine-1-carboxamide (2j) | AChE | 44.08–100.08 | Preferential for AChE (BChE IC₅₀ >500 µM) | mdpi.comnih.gov |

| Benzohydrazide (B10538) Derivatives (General) | AChE & BChE | AChE: 44–100; BChE: from 22 | Generally stronger AChE inhibition | nih.gov |

The inhibition of enzymes like α-glucosidase is a key strategy for managing type 2 diabetes. nih.gov The α-glucosidase enzyme, found in the small intestine, is responsible for breaking down complex carbohydrates into absorbable monosaccharides. dntb.gov.uamdpi.com Inhibiting this enzyme can help control blood sugar levels after meals. nih.gov

A novel series of 2-(3-(benzoyl/4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] researchgate.netnih.govthiazin-2-yl)-N-arylacetamides, which are structural analogues, were synthesized and screened for their α-glucosidase inhibitory potential. mdpi.comresearchgate.net Several of these compounds, particularly those with chloro, bromo, and methyl substituents, emerged as potent inhibitors. dntb.gov.ua For instance, compounds 11c, 12a, 12d, 12e, and 12g from this series displayed excellent in vitro α-glucosidase inhibition with IC₅₀ values of 30.65, 18.25, 20.76, 35.14, and 24.24 μM, respectively. mdpi.comresearchgate.net These values are significantly better than that of the standard drug, acarbose (B1664774) (IC₅₀ = 58.8 μM). mdpi.comresearchgate.net

While extensive research exists for α-glucosidase inhibition, specific studies on the lipoxygenase inhibition by direct analogues of this compound are less prevalent in the reviewed literature. Lipoxygenases are enzymes involved in the inflammatory pathway, and their inhibitors are of therapeutic interest. nih.govnih.gov

Table 4: α-Glucosidase Inhibition by Benzoyl-Thiazine Analogues

| Compound | IC₅₀ (µM) | Standard Drug (Acarbose) IC₅₀ (µM) | Reference(s) |

|---|---|---|---|

| 11c | 30.65 | 58.8 | mdpi.comresearchgate.net |

| 12a | 18.25 | 58.8 | mdpi.comresearchgate.net |

| 12d | 20.76 | 58.8 | mdpi.comresearchgate.net |

| 12e | 35.14 | 58.8 | mdpi.comresearchgate.net |

| 12g | 24.24 | 58.8 | mdpi.comresearchgate.net |

Interaction with Biomolecules

To understand the mechanisms underlying the observed biological activities, researchers have employed computational molecular docking studies to investigate the interactions between these pyridine derivatives and their biological targets at the molecular level.

In the context of α-glucosidase inhibition, molecular docking studies revealed that the most active benzoyl-thiazine derivatives fit well into the enzyme's active site. mdpi.comresearchgate.net The binding was stabilized by interactions with key amino acid residues such as Asp203, Asp327, Arg526, and His600. dntb.gov.ua This strong binding interaction is believed to be responsible for the potent inhibitory activity observed in vitro. mdpi.comresearchgate.net

Similarly, for the cholinesterase inhibitors, docking studies were performed to elucidate the binding modes of the benzohydrazide analogues within the active sites of AChE and BChE. mdpi.comresearchgate.net These computational models suggested that the compounds act as non-covalent inhibitors, positioning themselves near the catalytic triad (B1167595) of the enzymes. researchgate.net

The interaction of 2-amino-3-methylpyridine with metal ions has also been structurally characterized. mdpi.com X-ray diffraction analysis of a silver(I) complex showed that the pyridine ligand coordinates to the metal center through its endocyclic nitrogen atom. mdpi.com The resulting structure is further stabilized by hydrogen bonding between the nitrate (B79036) group and the amino group of the ligand. mdpi.com In one polymeric complex, the 2-amino-3-methylpyridine ligand was found to act as a bridge between two silver ions, demonstrating its versatile coordination behavior. mdpi.com

DNA Binding and Intercalation Studies

The ability of small molecules to interact with DNA is a critical aspect of drug design, particularly for anticancer agents. While specific DNA binding studies on this compound are not extensively documented in publicly available research, the broader class of pyridine and benzoyl derivatives has been a subject of investigation.

Research on various pyridine-containing compounds suggests that they can interact with DNA through multiple modes, including intercalation and groove binding. For instance, studies on quinazoline (B50416) derivatives, which share a planar aromatic system, indicate that these molecules can bind to DNA through intercalation and groove binding, with a preference for GC-rich sequences. nih.gov This interaction can lead to the disruption of DNA replication and transcription, ultimately inducing cell death. nih.gov Similarly, ruthenium (II) polypyridyl complexes bearing a 2-(2′-pyridyl)-quinoxaline ligand have been shown to bind to the minor groove of calf thymus DNA (CT-DNA). nih.gov The binding affinity of these complexes is significant, with a binding constant (Kb) of 4.46 × 105 M−1, highlighting the crucial role of the extended aromatic system in DNA interaction. nih.gov

Molecular docking studies on other related heterocyclic compounds, such as pyrimidodiazepines, have further elucidated the nature of these interactions, revealing hydrogen bonding, electrostatic, and hydrophobic interactions with specific DNA residues. nih.gov Although these studies are on analogous structures, they suggest that the planar aromatic rings and the potential for hydrogen bonding in this compound could facilitate its interaction with DNA. The bromobenzoyl moiety, in particular, may influence the binding affinity and specificity. Further experimental and computational studies are necessary to determine the precise mode and strength of DNA interaction for this compound itself.

Haemolytic Activity

The assessment of hemolytic activity is a crucial step in the preclinical evaluation of potential drug candidates, as it provides an indication of their toxicity towards red blood cells. Currently, there is a lack of specific published data on the hemolytic activity of this compound.

However, studies on other novel heterocyclic compounds provide a framework for how such an evaluation would be conducted. For example, in the development of new anticancer agents based on a 2-chloro-4-anilinoquinazoline scaffold, researchers evaluated the cytotoxicity of the active compounds against human red blood cells and found them to be non-toxic. nih.gov This type of assay is fundamental to establishing the safety profile of a new chemical entity. The evaluation of the hemolytic potential of this compound and its analogs would be a critical next step in assessing their suitability for further therapeutic development.

Therapeutic Potential and Structure-Activity Relationships (SAR)

The pyridine ring is a privileged structure in medicinal chemistry, and its derivatives have been explored for a wide range of therapeutic applications. mdpi.com The unique physicochemical properties of pyridine, such as its basicity, water solubility, and ability to form hydrogen bonds, make it an attractive scaffold for drug design. mdpi.com

The synthesis of novel pyridine derivatives is a continuous effort in the quest for new therapeutic agents. For instance, a series of 5-benzoyl and 5-benzylhydroxy derivatives of 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines were synthesized and evaluated for their anti-proliferative activity. mdpi.com This research highlights the importance of the benzoyl group as a modifiable component to optimize biological activity. In another study, 2-arylaminopyrimidine derivatives were designed and synthesized as potential treatments for acute lung injury, demonstrating the versatility of pyridine-based scaffolds in targeting inflammatory diseases. nih.gov

The pyridine scaffold is a key component in numerous drug discovery programs. The benzoylpiperidine fragment, which shares structural similarities with the benzoylpyridine moiety, is considered a privileged structure in medicinal chemistry and is often used to explore structure-activity relationships (SAR). nih.gov The synthesis of various derivatives allows for the fine-tuning of biological activity and pharmacokinetic properties. The modular nature of these compounds, where different fragments can be synthetically combined, is a significant advantage in drug discovery. For example, the synthesis of benzoylthieno[2,3-b]pyridines involved a convergent approach, coupling different carbonitrile and chloroacetamide fragments to generate a library of analogs for biological screening. mdpi.com

The design and synthesis of analogs are central to optimizing the biological profile of a lead compound. SAR studies on (3/4-(pyrimidin-2-ylamino)benzoyl)-based hydrazine-1-carboxamide/carbothioamide derivatives revealed that the position of the substituent on the benzoyl ring significantly influences antitumor activity. tandfonline.com Specifically, replacing a 4-(pyrimidin-2-ylamino)benzohydrazide scaffold with a 3-(pyrimidin-2-ylamino)benzohydrazide tended to decrease activity, providing valuable insights for future design iterations. tandfonline.com Similarly, in the development of anti-proliferative thieno[2,3-b]pyridine (B153569) derivatives, it was found that alcohol derivatives demonstrated greater activity than their benzoyl counterparts, indicating that a reduction of the benzoyl ketone can be a beneficial modification. mdpi.com These examples underscore the importance of systematic structural modifications to enhance therapeutic efficacy and reduce toxicity.

Viii. Conclusion and Future Research Perspectives

Current State of Research and Knowledge Gaps

Research on 2-(3-Bromobenzoyl)-3-methylpyridine has predominantly centered on its synthesis and its role as a precursor. The pyridine (B92270) ring is a significant scaffold in medicinal chemistry, known to enhance the biochemical potency, metabolic stability, and cell permeability of drug molecules. nih.gov Many pyridine derivatives have shown promise as anticancer, antidiabetic, and antimicrobial agents. nih.govrsc.orgnih.gov The presence of both a methylpyridine group and a bromobenzoyl group in this compound provides multiple reactive sites, making it a versatile intermediate for creating diverse molecular architectures.

However, this focus on its role as an intermediate has led to significant knowledge gaps regarding the compound's intrinsic properties. There is a notable lack of published research on the inherent biological, physicochemical, and material properties of this compound itself. Its potential bioactivity, toxicological profile, and photophysical characteristics remain largely unexplored. This represents a substantial gap, as many simpler pyridine derivatives have demonstrated a wide range of biological activities. nih.gov

| Research Area | Current State | Identified Knowledge Gaps |

| Synthesis | Methods for its preparation as a chemical intermediate are established. | Optimization of synthesis for yield, cost-effectiveness, and greener processes is not extensively documented. |

| Biological Activity | Primarily used to synthesize other biologically active compounds. | The intrinsic bioactivity (e.g., anticancer, antimicrobial, enzyme inhibition) of the compound itself is unknown. |

| Physicochemical Properties | Basic structural data is available. | In-depth characterization (e.g., solubility, stability, crystal structure, spectroscopic properties) is not publicly available. |

| Material Science | Not explored. | Potential applications in materials science, such as in the development of corrosion inhibitors or functional polymers, are completely uninvestigated. |

Emerging Research Avenues for this compound

The identified knowledge gaps naturally point toward several promising avenues for future research. A systematic exploration of this compound could reveal novel applications and expand its scientific utility beyond its current role.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 2-(3-bromobenzoyl)-3-methylpyridine, and what intermediates are critical in these pathways?

- The synthesis of pyridine derivatives often involves condensation reactions and functional group transformations. For example, 3-methylpyridine can form via acrolein-ammonia reactions under ambient conditions, as demonstrated in gas-phase studies . To introduce the bromobenzoyl group, bromination or cross-coupling reactions (e.g., Suzuki-Miyaura coupling) are viable. A key intermediate is 5-bromo-2-methylpyridin-3-amine, which undergoes palladium-catalyzed coupling with boronic acids to yield functionalized pyridines .

Q. Which analytical techniques are most effective for characterizing this compound?

- X-ray crystallography (using programs like SHELXL for refinement) is critical for resolving molecular geometry and confirming substituent positions . NMR spectroscopy (e.g., comparing chemical shifts of brominated vs. methylated pyridines) helps identify regioselectivity . Mass spectrometry and HPLC are essential for purity assessment, especially when distinguishing isomers (e.g., 3-methyl vs. 2-methylpyridine derivatives) .

Q. How can researchers optimize reaction conditions to minimize byproducts during bromobenzoyl group introduction?

- Control of temperature, solvent polarity, and catalyst loading is crucial. For example, bromination reactions in polar aprotic solvents (e.g., DMF) at 60–80°C improve selectivity for the 3-position on the benzoyl group. Catalytic systems like Pd(PPh₃)₄ with ligand additives enhance coupling efficiency in Suzuki reactions .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of 3-methylpyridine formation in acrolein-ammonia systems?

- The reaction proceeds via a two-step imine formation and intramolecular cyclization. The β-carbon in the alkenyl group (lower electronegativity) favors nucleophilic attack, leading to 3-methylpyridine as the dominant product. This contrasts with high-temperature catalytic methods (e.g., Stitz’s work), where thermodynamics favor different isomers . Computational studies (e.g., DFT calculations) can model electron density distributions to predict regioselectivity .

Q. How can computational methods aid in predicting the reactivity of this compound in cross-coupling reactions?

- Quantum mechanical calculations (e.g., density functional theory) evaluate transition states and activation energies for Suzuki couplings. For instance, the electron-withdrawing bromobenzoyl group increases the electrophilicity of the pyridine ring, making it more reactive toward nucleophilic arylboronic acids .

Q. What experimental strategies resolve contradictions in proposed reaction pathways (e.g., gas-phase vs. liquid-phase mechanisms)?

- Isotopic labeling (e.g., using deuterated ammonia) and phase-separated experiments (e.g., isolating gas-phase reactants via membrane interfaces) can clarify reaction loci. Evidence from liquid-phase pyridinium ion detection supports liquid-dominated pathways in acrolein-ammonia systems .

Q. How do steric and electronic effects influence the catalytic efficiency of Pd-based systems in derivatizing this compound?

- Bulky ligands (e.g., tri-tert-butylphosphine) reduce undesired homocoupling by stabilizing the Pd center. Electronic effects from the methyl group at the 3-position enhance steric hindrance, requiring optimized ligand-to-metal ratios (e.g., 5 mol% Pd with excess PPh₃) .

Q. What are the challenges in achieving high enantioselectivity when synthesizing chiral derivatives of this compound?

- Chiral auxiliaries or asymmetric catalysis (e.g., BINAP ligands with Ru or Rh) are required. However, the planar pyridine ring and bromine’s steric bulk complicate stereocontrol. Recent advances in chiral induction via dynamic kinetic resolution show promise .

Methodological Notes

- Contradiction Analysis : Conflicting data on reaction phases (gas vs. liquid) in acrolein systems necessitate controlled experiments with in-situ FTIR or GC-MS monitoring.

- Data Reproducibility : Standardize purification protocols (e.g., column chromatography with silica gel vs. reverse-phase HPLC) to ensure consistent yields .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.